N-(5-bromopyridin-2-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
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Overview
Description
N~2~-(5-BROMO-2-PYRIDYL)-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyridine ring, a pyrazole ring, and a furan ring, each substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-BROMO-2-PYRIDYL)-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a brominated pyridine derivative.
Formation of the Pyrazole Ring: Using a chlorinated pyrazole derivative.
Formation of the Furan Ring: Incorporating a furan derivative.
Coupling Reactions: Using coupling agents to link the different rings together under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-BROMO-2-PYRIDYL)-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent.
Industry: As a precursor for manufacturing other chemicals.
Mechanism of Action
The mechanism of action of N2-(5-BROMO-2-PYRIDYL)-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N~2~-(5-BROMO-2-PYRIDYL)-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of N2-(5-BROMO-2-PYRIDYL)-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10BrClN4O2 |
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Molecular Weight |
381.61 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10BrClN4O2/c15-9-1-4-13(17-5-9)19-14(21)12-3-2-11(22-12)8-20-7-10(16)6-18-20/h1-7H,8H2,(H,17,19,21) |
InChI Key |
YQQNNTQWMHKXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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